Cas no 1903547-32-9 (1-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane)

1-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- 1-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane
- (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- [4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-phenyloxan-4-yl)methanone
- F6512-5530
- AKOS025374163
- 1903547-32-9
-
- インチ: 1S/C22H30N4O4S/c1-18-23-20(17-24(18)2)31(28,29)26-12-6-11-25(13-14-26)21(27)22(9-15-30-16-10-22)19-7-4-3-5-8-19/h3-5,7-8,17H,6,9-16H2,1-2H3
- InChIKey: ANBLVUJNADHWDV-UHFFFAOYSA-N
- SMILES: S(C1=CN(C)C(C)=N1)(N1CCCN(CC1)C(C1(C2C=CC=CC=2)CCOCC1)=O)(=O)=O
計算された属性
- 精确分子量: 446.19877662g/mol
- 同位素质量: 446.19877662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 4
- 複雑さ: 728
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 93.1Ų
1-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-5530-2μmol |
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane |
1903547-32-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6512-5530-2mg |
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane |
1903547-32-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6512-5530-5mg |
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane |
1903547-32-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6512-5530-10mg |
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane |
1903547-32-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-5530-50mg |
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane |
1903547-32-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6512-5530-30mg |
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane |
1903547-32-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6512-5530-10μmol |
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane |
1903547-32-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6512-5530-15mg |
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane |
1903547-32-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6512-5530-20μmol |
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane |
1903547-32-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-5530-1mg |
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane |
1903547-32-9 | 1mg |
$54.0 | 2023-09-08 |
1-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
1-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-4-(4-phenyloxane-4-carbonyl)-1,4-diazepaneに関する追加情報
Recent Advances in the Study of 1-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane (CAS: 1903547-32-9)
The compound 1-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane (CAS: 1903547-32-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding its synthesis, mechanism of action, and pharmacological properties, as well as its implications for drug development.
Recent studies have focused on the structural optimization and biological evaluation of this compound. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and computational modeling, to enhance its stability and bioavailability. The compound's unique structure, featuring a 1,4-diazepane core and a sulfonyl-imidazole moiety, has been identified as a key factor in its interaction with specific biological targets, such as G-protein-coupled receptors (GPCRs) and kinases.
In vitro and in vivo studies have demonstrated promising results. For instance, the compound has shown potent inhibitory activity against certain cancer cell lines, with IC50 values in the nanomolar range. Additionally, its ability to modulate inflammatory pathways suggests potential applications in autoimmune diseases. These findings are supported by recent publications in high-impact journals, which highlight the compound's dual role as a kinase inhibitor and a GPCR modulator.
Despite these advancements, challenges remain. The compound's pharmacokinetic profile, including its metabolism and excretion, requires further investigation to optimize its therapeutic window. Moreover, toxicity studies are ongoing to ensure its safety for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development as a candidate for preclinical trials.
In conclusion, 1-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane represents a promising lead compound in medicinal chemistry. Its multifaceted biological activity and structural versatility make it a valuable subject for future research. Continued exploration of its mechanisms and applications will likely yield significant contributions to the treatment of cancer and inflammatory diseases.
1903547-32-9 (1-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane) Related Products
- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)
- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)
- 113003-49-9(α-Chloro-9-anthraldoxime)




